![molecular formula C14H21N5O B2772534 N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide CAS No. 1311908-79-8](/img/structure/B2772534.png)
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide is a useful research compound. Its molecular formula is C14H21N5O and its molecular weight is 275.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide, a compound with the molecular formula C14H21N5O and a molecular weight of 275.35 g/mol, has garnered attention for its potential biological activities, particularly as a Janus kinase (JAK) inhibitor. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Overview of Biological Activity
The compound is classified under pyrazole derivatives, which are known for their diverse pharmacological activities. Research indicates that pyrazole derivatives can exhibit significant antitumor, anti-inflammatory, and antimicrobial properties. Specifically, this compound has been investigated for its role in inhibiting JAK pathways, which are implicated in various diseases including autoimmune disorders and cancers.
As a JAK inhibitor, this compound functions by interfering with the JAK-STAT signaling pathway. This pathway is crucial for the transmission of signals from cytokines and growth factors to the cell nucleus, influencing gene expression related to immune responses and cell proliferation. By inhibiting JAK activity, the compound can potentially reduce inflammatory responses and tumor growth.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, certain synthesized pyrazole carboxamides demonstrated notable activity against cancer cell lines. The specific activity of this compound in this context remains to be fully elucidated but aligns with the observed trends in similar compounds.
Anti-inflammatory Effects
The anti-inflammatory properties attributed to pyrazole derivatives suggest that this compound may also exhibit such effects. In vitro studies have shown that pyrazole compounds can inhibit pro-inflammatory cytokine production, which could be beneficial in treating conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities of Pyrazole Derivatives
Activity Type | Compound Example | Observed Effect |
---|---|---|
Antitumor | Various pyrazole carboxamides | Inhibition of cancer cell proliferation |
Anti-inflammatory | Pyrazole derivatives (general) | Reduction in cytokine production |
Antimicrobial | Specific pyrazole derivatives | Inhibition of bacterial growth |
Case Study 1: JAK Inhibition and Cancer Therapy
In a study focusing on JAK inhibitors for cancer therapy, compounds similar to this compound were evaluated for their efficacy against various cancer cell lines. The results indicated that these compounds could significantly reduce tumor growth in xenograft models.
Case Study 2: Inflammatory Disease Models
Another study assessed the impact of JAK inhibitors on inflammatory disease models. The administration of similar compounds led to decreased levels of inflammatory markers and improved clinical outcomes in animal models of rheumatoid arthritis.
Aplicaciones Científicas De Investigación
Autoimmune Diseases
Research indicates that compounds like N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide can be effective in managing autoimmune conditions such as rheumatoid arthritis and psoriasis. By inhibiting JAK pathways, the compound may reduce inflammation and tissue damage associated with these diseases.
Cancer Therapy
The compound's ability to inhibit JAK signaling also positions it as a potential treatment option for various cancers, particularly those characterized by aberrant cytokine signaling. Studies have shown that JAK inhibitors can enhance the efficacy of existing cancer therapies by targeting tumor microenvironments.
Inflammatory Disorders
In preclinical models, this compound has demonstrated anti-inflammatory effects, suggesting its utility in treating chronic inflammatory disorders. Its mechanism of action may involve the downregulation of pro-inflammatory cytokines.
Case Studies and Research Findings
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-11(9-19-7-3-6-17-19)16-8-13(20)18-14(2,10-15)12-4-5-12/h3,6-7,11-12,16H,4-5,8-9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNFYVBQXPQRIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCC(=O)NC(C)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.